N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
“N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of “this compound” would be a complex derivative of this basic thiophene structure.
Chemical Reactions Analysis
Thiophene derivatives are known to participate in a variety of chemical reactions. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Scientific Research Applications
Synthesis and Reactivity
One study explores the synthesis and reactivity of compounds related to N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide, highlighting the process of coupling naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 to obtain corresponding thioamides. These thioamides are oxidized to synthesize derivatives that undergo various electrophilic substitution reactions, indicating potential in synthetic organic chemistry (Aleksandrov & El’chaninov, 2017).
Antimicrobial Activity
Another study presents the design, synthesis, and evaluation of furan/thiophene-1,3-benzothiazin-4-one hybrids for antimicrobial activity. The synthesis involves cyclization reactions of N-substituted furan/thiophene-2-carboxamide derivatives, demonstrating significant antimicrobial effects against various bacterial strains and yeasts, highlighting the compound's potential in antimicrobial drug development (Popiołek, Biernasiuk, & Malm, 2016).
Anti-Inflammatory and Brain Edema Inhibition
Research on non-carboxylic anti-inflammatory compounds reveals that derivatives of furan, thiophene, and pyrrole carboxamides exhibit significant activity against peripheral edema. Certain amides from this study have been evaluated for their efficacy in inhibiting brain edema, showing more potency than standard treatments, which may contribute to the development of new treatments for inflammation and brain edema (Robert et al., 1995).
Materials Science Applications
In the realm of materials science, a study on phenothiazine derivatives with various conjugated linkers, including furan, investigates their use in dye-sensitized solar cells. The study found that a derivative with a furan conjugated linker exhibited a significant improvement in solar energy-to-electricity conversion efficiency, suggesting applications in renewable energy technologies (Kim et al., 2011).
Crystal Packing and Aromaticity
An investigation into the supramolecular effect of aromaticity on crystal packing examines compounds containing five-membered heteroaromatic rings, such as furan and thiophene. This study highlights how heteroatom substitution influences the effectiveness of π-based interactions and hydrogen bond interactions in the stabilization of supramolecular architectures, providing insights into the design of molecular materials (Rahmani et al., 2016).
Mechanism of Action
Target of Action
The compound N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide, also known as N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas
Result of Action
Furan derivatives are known for their remarkable therapeutic efficacy
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions could involve exploring more about the biological activities of “N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide” and its potential applications in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-16(19,14-7-4-8-20-14)10-17-15(18)13-9-11-5-2-3-6-12(11)21-13/h2-9,19H,10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSOZHYAKLCLLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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